molecular formula C10H11F3O2 B13456468 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol

4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol

Cat. No.: B13456468
M. Wt: 220.19 g/mol
InChI Key: CCGLGLDHAQFYLB-UHFFFAOYSA-N
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Description

4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol is a phenolic compound characterized by a propyl side chain substituted with a hydroxyl group at the third carbon and a trifluoromethyl (-CF₃) group at the second carbon. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity (due to the -CF₃ group) and hydrogen-bonding capacity (from the phenolic -OH and aliphatic -OH).

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

4-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]phenol

InChI

InChI=1S/C10H11F3O2/c11-10(12,13)8(6-14)5-7-1-3-9(15)4-2-7/h1-4,8,14-15H,5-6H2

InChI Key

CCGLGLDHAQFYLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of phenol with 3-hydroxy-2-(trifluoromethyl)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[3-Oxo-2-(trifluoromethyl)propyl]phenol.

    Reduction: Formation of 4-[3-Hydroxy-2-methylpropyl]phenol.

    Substitution: Formation of various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Hydroxypropyl)phenol (CAS: 10210-17-0)

  • Structural Difference : Lacks the trifluoromethyl group at the propyl chain.
  • Physicochemical Properties :
    • Higher hydrophilicity (logP ≈ 1.2) compared to the trifluoromethyl analog (estimated logP ≈ 2.5).
    • Reduced metabolic stability due to the absence of the electron-withdrawing -CF₃ group, making the hydroxyl group more susceptible to oxidation or conjugation .
  • Biological Activity: Hydroxypropyl-substituted phenols (e.g., eugenol derivatives) are known for antioxidant and acetylcholinesterase inhibitory activities, as seen in , where similar structures showed KI values of 90–380 nM against acetylcholinesterase .

4-(Trifluoromethyl)phenol (CAS: 402-45-9)

  • Structural Difference: A simpler phenol with a -CF₃ group directly attached to the aromatic ring.
  • Physicochemical Properties: Lower molecular weight (MW = 178.1 g/mol) vs. 234.2 g/mol for the target compound. Higher acidity (pKa ≈ 7.5) due to the electron-withdrawing -CF₃ group stabilizing the phenoxide ion.
  • Biological Activity : Found in fluoxetine (SSRI antidepressant), highlighting the role of -CF₃ in enhancing blood-brain barrier penetration and receptor binding .

3-(3-(4-(Trifluoromethyl)phenoxy)propyl)-1H-indole-2-carboxylic Acid (Compound 34 in )

  • Structural Difference: Contains an indole-carboxylic acid core linked to a trifluoromethylphenoxypropyl chain.
  • Biological Activity: Demonstrated >98% purity and relevance in fragment-based drug design, suggesting that the trifluoromethylphenoxypropyl moiety enhances target affinity .

4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazineethanol Derivatives ()

  • Structural Difference: Phenothiazine core with a -CF₃ group and piperazineethanol side chain.
  • Biological Activity : Long-acting tranquilizers (e.g., fluphenazine), indicating that -CF₃ groups in propyl chains improve pharmacokinetic profiles (e.g., prolonged half-life) .

Key Comparative Data

Property 4-[3-Hydroxy-2-(trifluoromethyl)propyl]phenol 4-(3-Hydroxypropyl)phenol 4-(Trifluoromethyl)phenol
Molecular Weight (g/mol) 234.2 152.2 178.1
logP (Predicted) ~2.5 ~1.2 ~2.0
Acidity (pKa) ~9.5 (phenolic -OH) ~10.2 ~7.5
Key Functional Groups -CF₃, -OH (phenolic and aliphatic) -OH (phenolic and aliphatic) -CF₃ (aromatic)
Bioactivity Potential CNS modulation (inferred) Antioxidant, enzyme inhibition SSRI component

Research Implications

  • Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution or coupling reactions, as demonstrated for related trifluoromethylphenoxypropyl derivatives .
  • Pharmacological Potential: The -CF₃ group may enhance blood-brain barrier penetration, while the hydroxyl groups offer sites for derivatization (e.g., glucosidation in ) to modulate solubility or targeting .
  • Stability: The trifluoromethyl group likely reduces oxidative metabolism of the propyl chain, improving in vivo stability compared to non-fluorinated analogs .

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